2-Bromoleptoclinidinone
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Overview
Description
2-Bromoleptoclinidinone is a cytotoxic marine alkaloid that has garnered significant interest due to its unique structure and potential biological activities. This compound is part of the pyridoacridone family, which is known for its diverse biological properties, including anti-tumor, antifungal, and enzyme inhibitory activities .
Preparation Methods
The synthesis of 2-Bromoleptoclinidinone involves an intramolecular Diels-Alder cycloaddition of aryl oxazoles with substituted acrylamides to form pyridines . The synthetic route can be summarized as follows:
Preparation of the Amine: Starting from 2-nitrobenzaldehyde, the amine is prepared in three steps.
Acylation: The amine is acylated with acryloyl chloride to form the amide.
Cycloaddition: The amide undergoes intramolecular Diels-Alder cycloaddition to form the tricyclic aromatic benzo[h]-1,6-naphthyridine.
Final Cycloaddition: The oxazole enone undergoes a final intramolecular Diels-Alder reaction to produce this compound.
Chemical Reactions Analysis
2-Bromoleptoclinidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Bromine in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromoleptoclinidinone involves its ability to intercalate between DNA base pairs, disrupting the normal function of DNA and leading to cell death . This intercalation is facilitated by the planar structure of the compound, which allows it to fit snugly between the base pairs of DNA. The molecular targets include DNA and topoisomerase enzymes, which are crucial for DNA replication and transcription .
Comparison with Similar Compounds
2-Bromoleptoclinidinone is unique among pyridoacridone alkaloids due to its bromine substitution, which enhances its cytotoxicity . Similar compounds include:
Ascididemin: Another pyridoacridone alkaloid with similar biological activities but lacking the bromine substitution.
11-Hydroxyascididemin: A hydroxylated derivative of ascididemin with distinct biological properties.
The bromine substitution in this compound contributes to its enhanced biological activity compared to its analogs.
Properties
CAS No. |
109802-17-7 |
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Molecular Formula |
C18H8BrN3O |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
5-bromo-2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(21),2,4,6,8,10,12,14(19),15,17-decaen-20-one |
InChI |
InChI=1S/C18H8BrN3O/c19-9-3-4-10-11-5-7-21-16-14(11)17(22-13(10)8-9)18(23)12-2-1-6-20-15(12)16/h1-8H |
InChI Key |
CPXBDTZAJSRIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=CC4=C5C=CC(=CC5=NC(=C43)C2=O)Br)N=C1 |
Origin of Product |
United States |
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